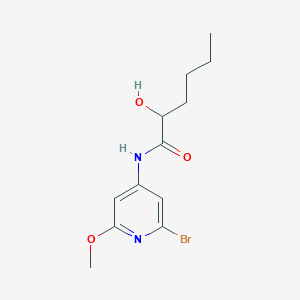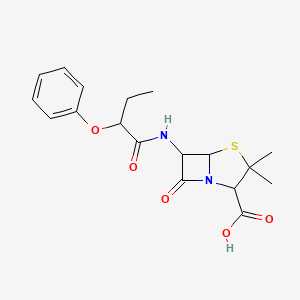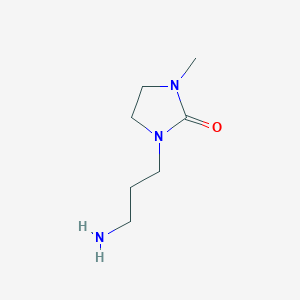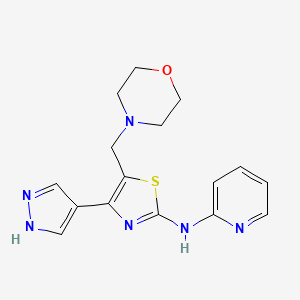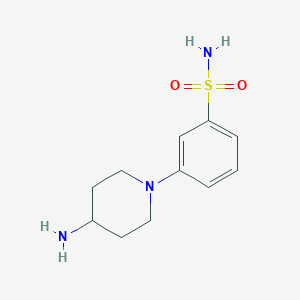
3-(4-Aminopiperidin-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Aminopiperidin-1-yl)benzenesulfonamide is a compound that features a piperidine ring substituted with an amino group and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopiperidin-1-yl)benzenesulfonamide typically involves the coupling of benzenesulfonyl chloride with 1-amino piperidine under dynamic pH control in aqueous media . The reaction is carried out in the presence of a base such as sodium hydride (NaH) and a solvent like N,N-dimethylformamide (DMF) . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Aminopiperidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with electrophiles in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles, bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-(4-Aminopiperidin-1-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Aminopiperidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-allyl-N-(piperidin-1-yl)benzenesulfonamide
- N-benzyl-N-(piperidin-1-yl)benzenesulfonamide
Uniqueness
3-(4-Aminopiperidin-1-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit a wide range of enzymes makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H17N3O2S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
3-(4-aminopiperidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H17N3O2S/c12-9-4-6-14(7-5-9)10-2-1-3-11(8-10)17(13,15)16/h1-3,8-9H,4-7,12H2,(H2,13,15,16) |
Clé InChI |
VQHKEBDJAVPBEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C2=CC(=CC=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


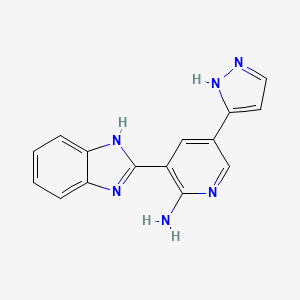
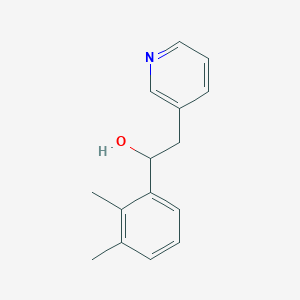
![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide](/img/structure/B13874642.png)
![8-Azaspiro[4.5]decan-8-amine](/img/structure/B13874647.png)
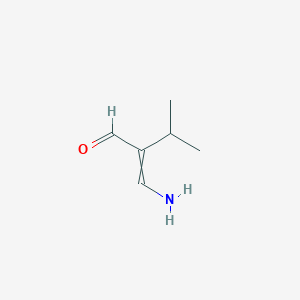

![8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane](/img/structure/B13874664.png)

